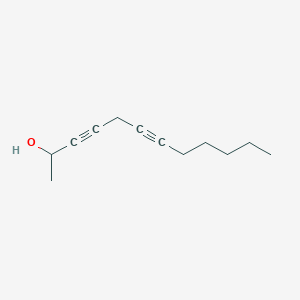
Dodeca-3,6-diyn-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodeca-3,6-diyn-2-OL is a unique organic compound characterized by its diyn-2-ol structure. This compound is part of a broader class of enynenynols, which are known for their interesting chemical properties and potential applications in various fields. The structure of this compound includes a twelve-carbon chain with two triple bonds and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dodeca-3,6-diyn-2-OL typically involves the use of terminal acetylenes. One common method includes lithiation followed by 1,2-addition to acrolein. This is followed by an orthoester Claisen–Johnson rearrangement and α-(4-methoxyphenyl)selenation/oxidative elimination to introduce the α,β-unsaturation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions: Dodeca-3,6-diyn-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of dodeca-3,6-diyn-2-one.
Reduction: Formation of dodeca-3,6-diene-2-ol or dodeca-3-ene-2-ol.
Substitution: Formation of dodeca-3,6-diyn-2-chloride.
Wissenschaftliche Forschungsanwendungen
Dodeca-3,6-diyn-2-OL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its reactive triple bonds.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the synthesis of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism by which Dodeca-3,6-diyn-2-OL exerts its effects is primarily through its reactive triple bonds and hydroxyl group. These functional groups allow it to interact with various molecular targets, including enzymes and cellular components. The pathways involved often include nucleophilic addition and substitution reactions, which can lead to the formation of new bonds and the modification of existing structures .
Vergleich Mit ähnlichen Verbindungen
Dodeca-3,6-dien-1-ol: Known for its use as a pheromone in termites.
Dodeca-3,6,8-trien-1-ol: Another compound with similar structural features used in chemical communication in insects.
Uniqueness: Dodeca-3,6-diyn-2-OL is unique due to its diyn-2-ol structure, which provides distinct reactivity compared to its dien and trien counterparts. This makes it particularly valuable in synthetic chemistry for creating complex molecules and materials with specific properties.
Eigenschaften
CAS-Nummer |
61626-25-3 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
dodeca-3,6-diyn-2-ol |
InChI |
InChI=1S/C12H18O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12-13H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
MEUWCBSLHHKIMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#CCC#CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


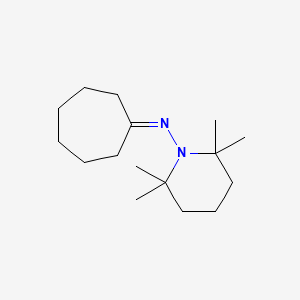
![2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide](/img/structure/B14583901.png)
![Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate](/img/structure/B14583906.png)
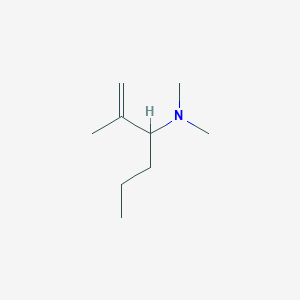

![5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14583930.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)
![1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14583941.png)
![4-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14583943.png)
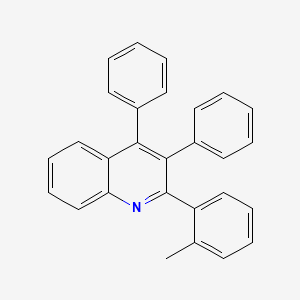
![4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14583947.png)
![2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14583952.png)
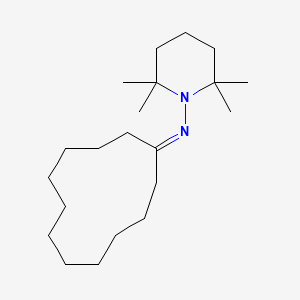
![N-Cyclohexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14583964.png)
